isorhamnetin-3-O-glucoside

Description

isorhamnetin 3-O-glucoside is a natural product found in Astragalus varius, Phoenix canariensis, and other organisms with data available.

Isorhamnetin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.

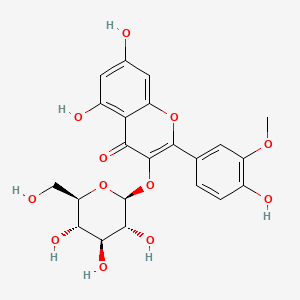

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLRUIIRRZYHHS-LFXZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311218 | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-82-7 | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin-3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isorhamnetin-3-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin-3-O-glucoside, a flavonoid glycoside, is a naturally occurring phytochemical with a growing body of research highlighting its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the fields of pharmacology and drug development. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources and Distribution

This compound is widely distributed throughout the plant kingdom, found in a variety of commonly consumed fruits, vegetables, and medicinal herbs. Its presence is particularly notable in the following species:

-

Fruits and Vegetables: Significant concentrations are found in sea buckthorn (Hippophae rhamnoides) berries, prickly pear cactus (Opuntia ficus-indica), onions (Allium cepa), pears, and almonds.[1][2] It is also one of the most abundant flavonoids in various rice varieties.[3]

-

Medicinal Plants: this compound is a key constituent in several medicinal plants, including Ginkgo biloba, Calendula officinalis (marigold), Sambucus nigra (elderberry), and Salicornia herbacea.[3][4][5]

The concentration of this compound can vary significantly depending on the plant species, cultivar, part of the plant used, and growing conditions.

Table 1: Quantitative Distribution of this compound in Various Plant Sources

| Plant Species | Common Name | Plant Part | Concentration (mg/100g DW unless otherwise specified) | Reference(s) |

| Opuntia ficus-indica | Prickly Pear | Cladodes | 149.71 ± 10.13 | [6] |

| Pulp | 184.14 ± 14.91 | [6] | ||

| Peels | 223.66 ± 14.44 | [6] | ||

| Hippophae rhamnoides | Sea Buckthorn | Berries | 62.0 - 217.0 | [6] |

| Calendula officinalis | Marigold | Florets | 0.42 ± 0.98 | [3] |

| Zygophyllum simplex | Total Extract | 0.05% w/w of dry extract | ||

| Pear (various cultivars) | Pear | Fruit Extract | 0.09 - 0.36 mg/100g FW | |

| Almond | Almond | Skin | Can exceed 10 mg/100g (as part of total polyphenols) | [1] |

DW: Dry Weight, FW: Fresh Weight

Experimental Protocols

Extraction of this compound

The following protocol is a general method for the extraction of this compound from plant material. Optimization may be required depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material

-

Ethanol (70-80%) or Methanol

-

Reflux apparatus or Soxhlet extractor

-

Rotary evaporator

-

Filtration system (e.g., Whatman No. 1 filter paper)

Procedure:

-

Weigh a known amount of dried, powdered plant material.

-

Combine the plant material with a 70-80% aqueous ethanol solution in a round-bottom flask at a sample-to-solvent ratio of 1:10 to 1:15 (w/v).

-

Perform reflux extraction for 1-2 hours. Alternatively, a Soxhlet extraction can be performed for a more exhaustive extraction.

-

After extraction, filter the mixture while hot to separate the extract from the solid plant residue.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction of the target compound.

-

Combine the filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation and Purification of this compound

Purification of this compound from the crude extract is typically achieved through a combination of liquid-liquid partitioning and column chromatography.

2.2.1. Liquid-Liquid Partitioning

-

Suspend the crude extract in hot water.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound will primarily partition into the more polar fractions, typically the ethyl acetate and n-butanol fractions.

2.2.2. Column Chromatography

-

The enriched fraction (e.g., ethyl acetate or n-butanol) is concentrated and then subjected to column chromatography.

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A gradient elution system is typically employed. A common gradient starts with a non-polar solvent like chloroform and gradually increases the polarity by adding methanol. The specific gradient will need to be optimized based on the separation observed by Thin Layer Chromatography (TLC).

-

Collect fractions and monitor the elution of this compound using TLC, visualizing the spots under UV light.

-

Combine the fractions containing the pure compound, as determined by TLC, and evaporate the solvent to yield purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program: The gradient program should be optimized for the specific column and sample matrix. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound of interest.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection Wavelength: this compound can be detected at approximately 350 nm.

-

Column Temperature: Maintain a constant column temperature, for example, at 25°C.

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Solution: Dissolve a known amount of the plant extract in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Molecular Mechanisms

Isorhamnetin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these mechanisms is crucial for drug development.

Anti-Inflammatory Pathways

This compound and its aglycone exhibit anti-inflammatory effects by targeting pro-inflammatory signaling cascades. This includes the inhibition of the JNK and p38 MAP kinase pathways , which are activated by inflammatory stimuli like lipopolysaccharide (LPS). By suppressing the phosphorylation of JNK and p38, this compound can reduce the production of inflammatory mediators.

Cell Proliferation and Apoptosis Pathways

In the context of cancer research, isorhamnetin has been shown to inhibit cell proliferation and induce apoptosis by targeting the PI3K/Akt/mTOR and MEK/ERK signaling pathways . These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival. Isorhamnetin can inhibit the phosphorylation of key proteins in these cascades, thereby arresting the cell cycle and promoting programmed cell death.

Conclusion

This compound is a widely distributed flavonoid with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in the selection of starting materials for research and development. The detailed experimental protocols for extraction, isolation, and quantification offer a practical foundation for laboratory work. Furthermore, the elucidation of the signaling pathways modulated by isorhamnetin and its glycosides provides a crucial understanding of their molecular mechanisms of action, paving the way for further investigation into their roles in health and disease. This information is intended to serve as a valuable resource for scientists and professionals dedicated to the exploration and utilization of natural compounds for the advancement of human health.

References

- 1. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Isorhamnetin-3-O-glucoside: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin-3-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, cardioprotective, anti-diabetic, hepatoprotective, and anti-obesity effects. This document summarizes key quantitative data, details the experimental methodologies used to ascertain these activities, and visualizes the underlying molecular signaling pathways.

Core Biological Activities of this compound

This compound exhibits a broad spectrum of pharmacological effects, making it a promising candidate for the development of novel therapeutics. The following sections delineate its primary biological activities, supported by quantitative data from various in vitro and in vivo studies.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.

Table 1: Quantitative Antioxidant Activity of this compound

| Assay | Model System | Endpoint | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50 | 177.91 µg/mL | [1] |

| Hydroxyl and Carbon-centered Radical Scavenging | Chemical Assay | Dose-dependent scavenging | Effective scavenging activity | [2] |

| Intracellular ROS Levels | U937 Cells | Reduction of ROS | Significant dose-dependent decrease | [2] |

| Antioxidant Enzyme Expression | U937 Cells | Upregulation | Increased SOD, Catalase, Glutathione Reductase, and HO-1 | [2] |

Anti-inflammatory Activity

The compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Table 2: Quantitative Anti-inflammatory Activity of this compound and Related Glycosides

| Model System | Treatment | Endpoint | Result | Reference |

| LPS-stimulated RAW264.7 macrophages | Isorhamnetin-3-O-glucuronide | NO and PGE2 production | Suppression | [3] |

| LPS-stimulated RAW264.7 macrophages | Isorhamnetin-3-O-glucuronide | iNOS and COX-2 expression | Suppression | [3] |

| LPS-stimulated RAW264.7 macrophages | Isorhamnetin-3-O-glucuronide | JNK and p38 phosphorylation | Attenuation | [3] |

| Lipopolysaccharide-stimulated RAW 264.7 cells | Isorhamnetin-glucosyl-rhamnoside (125 ng/mL) | NO production | 68.7 ± 5.0% suppression | [4] |

| Croton oil-induced ear edema in rats | Isorhamnetin-glucosyl-rhamnoside | Edema inhibition | 77.4 ± 5.7% inhibition | [4] |

Anticancer Activity

This compound and its aglycone, isorhamnetin, have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 3: Quantitative Anticancer Activity of Isorhamnetin and its Glycosides

| Cell Line | Compound | Endpoint | Result | Reference |

| Human colorectal cancer cell lines (HT-29, HCT116, SW480) | Isorhamnetin | Proliferation | Suppression | [5] |

| Human gallbladder cancer cells (NOZ, GBC-SD) | Isorhamnetin (80 µM) | Cell Viability | Significant decrease | [6] |

Cardioprotective Activity

The cardioprotective effects of isorhamnetin have been demonstrated in models of ischemia-reperfusion injury, where it reduces myocardial damage and improves cardiac function.

Table 4: Quantitative Cardioprotective Activity of Isorhamnetin

| Model System | Treatment | Endpoint | Result | Reference |

| Langendorff-perfused rat hearts (Ischemia-Reperfusion) | Isorhamnetin (5, 10, 20 µg/mL) | Myocardial infarct size | Significant reduction | [7][8] |

| Langendorff-perfused rat hearts (Ischemia-Reperfusion) | Isorhamnetin (5, 10, 20 µg/mL) | LDH and CK release | Significant decrease | [7][8] |

| Langendorff-perfused rat hearts (Ischemia-Reperfusion) | Isorhamnetin (5, 10, 20 µg/mL) | LVDP, CF, ±dp/dtmax | Significant improvement | [7][8] |

Anti-diabetic Activity

This compound exhibits anti-diabetic potential by inhibiting aldose reductase and reducing complications associated with diabetes.

Table 5: Quantitative Anti-diabetic Activity of this compound

| Model System | Treatment | Endpoint | Result | Reference |

| Rat Lens Aldose Reductase (RLAR) | This compound | IC50 | 1.4 µM | [9] |

| Streptozotocin-induced diabetic rats | This compound (25 mg/kg, oral) | Sorbitol accumulation in lenses, RBCs, and sciatic nerves | Significant inhibition | [9] |

| Streptozotocin-induced diabetic rats | Isorhamnetin diglucoside (10 or 20 mg/kg/day for 10 days, oral) | Serum glucose levels | Significant reduction | [10] |

Hepatoprotective Activity

The compound has shown protective effects against liver injury in animal models.

Table 6: Quantitative Hepatoprotective Activity of Isorhamnetin-3-O-galactoside

| Model System | Treatment | Endpoint | Result | Reference |

| CCl4-induced hepatic injury in mice | Isorhamnetin-3-O-galactoside (50, 100, 200 mg/kg, i.p.) | Serum aminotransferase activities | Significant attenuation of increase | [11][12] |

| CCl4-induced hepatic injury in mice | Isorhamnetin-3-O-galactoside (50, 100, 200 mg/kg, i.p.) | Hepatic malondialdehyde levels | Significant attenuation of increase | [11][12] |

Anti-obesity Activity

Isorhamnetin and its glycosides have been found to inhibit adipogenesis, suggesting a potential role in the management of obesity.

Table 7: Quantitative Anti-obesity Activity of Isorhamnetin

| Model System | Treatment | Endpoint | Result | Reference |

| 3T3-L1 preadipocytes | Isorhamnetin (50 µM) | Adipocyte differentiation | Thoroughly blocked | [13] |

| Human adipose tissue-derived stem cells (hAMSCs) | Isorhamnetin | Adipocyte differentiation | Inhibition | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Objective: To determine the free radical scavenging capacity of this compound.

-

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is reduced by an antioxidant, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add serial dilutions of the sample solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

-

Anti-inflammatory Activity: In Vitro Assay in RAW 264.7 Macrophages

-

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control group.

-

Incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is prepared to quantify the NO concentration.

-

Cell viability is assessed in parallel using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Anticancer Activity: MTT Assay

-

Objective: To assess the cytotoxic effect of this compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product.

-

Cell Line: e.g., MCF-7 (human breast adenocarcinoma).

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

The percentage of cell viability is calculated as (Absorbance_treated / Absorbance_control) * 100.

-

The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Cardioprotective Activity: Langendorff Isolated Heart Model

-

Objective: To evaluate the protective effect of isorhamnetin on myocardial ischemia-reperfusion (I/R) injury in an ex vivo model.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Anesthetize the rat and rapidly excise the heart.

-

Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer.

-

Allow the heart to stabilize.

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion with Krebs-Henseleit buffer containing different concentrations of isorhamnetin (or vehicle for the control group) for a specified duration (e.g., 120 minutes).

-

Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

At the end of reperfusion, collect the coronary effluent to measure the release of cardiac injury markers like lactate dehydrogenase (LDH) and creatine kinase (CK).

-

Stain the heart tissue with triphenyltetrazolium chloride (TTC) to determine the myocardial infarct size.

-

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Signaling Pathways

This compound and its related glycosides exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Caption: Anti-inflammatory mechanism of this compound.

Anticancer Signaling Pathway: PI3K/Akt/mTOR

Isorhamnetin has been shown to suppress cancer cell proliferation by inhibiting the PI3K/Akt/mTOR signaling pathway.

Caption: Anticancer mechanism of Isorhamnetin via PI3K/Akt/mTOR inhibition.

Metabolic Regulation: AMPK Activation

Isorhamnetin can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which contributes to its anti-diabetic and anti-obesity effects.

Caption: Isorhamnetin activates AMPK, a central regulator of metabolism.

Experimental Workflows

In Vivo Anti-diabetic Study Workflow

A typical workflow for evaluating the anti-diabetic effects of this compound in a rodent model.

Caption: Workflow for in vivo evaluation of anti-diabetic activity.

In Vitro Anti-obesity Study Workflow

A general workflow for assessing the anti-adipogenic effects of this compound using the 3T3-L1 cell line.

Caption: Workflow for in vitro assessment of anti-obesity effects.

Conclusion

This compound is a multifaceted flavonoid with a wide array of demonstrated biological activities. Its potent antioxidant, anti-inflammatory, and anticancer properties, coupled with its protective effects on the cardiovascular system, liver, and in metabolic disorders like diabetes and obesity, underscore its significant therapeutic potential. The modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK appears to be central to its mechanisms of action. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the pharmacological benefits of this compound for the development of novel therapeutic interventions. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in human populations.

References

- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of isorhamnetin 3-O-beta-D-glucopyranoside from Salicornia herbacea against oxidation-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective effect of isorhamnetin against myocardial ischemia reperfusion (I/R) injury in isolated rat heart through attenuation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardioprotective effect of isorhamnetin against myocardial ischemia reperfusion (I/R) injury in isolated rat heart through attenuation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of isorhamnetin-3-O-beta-D-glucoside from Salicornia herbacea on rat lens aldose reductase and sorbitol accumulation in streptozotocin-induced diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isorhamnetin-induced anti-adipogenesis is mediated by stabilization of beta-catenin protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Isorhamnetin-3-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. We delve into the intricate signaling pathways modulated by this compound, present quantitative data from key studies in a structured format, and provide detailed experimental protocols. Furthermore, this guide utilizes Graphviz visualizations to elucidate complex biological processes, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily targeting key cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Anti-inflammatory Effects

This compound and its aglycone, isorhamnetin, have demonstrated potent anti-inflammatory properties by modulating several key signaling cascades. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1][2] By preventing the nuclear translocation of NF-κB, isorhamnetin suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Furthermore, isorhamnetin-3-O-glucuronide, a related metabolite, has been shown to suppress the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-induced macrophages.[3][4] This inhibition leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Additionally, isorhamnetin-3-O-glucuronide upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), further contributing to its anti-inflammatory action.[3][4]

Apoptosis Induction in Cancer Cells

A significant body of evidence highlights the pro-apoptotic effects of this compound in various cancer cell lines. The primary mechanism involves the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[5] Treatment with isorhamnetin glycosides leads to an increased Bax/Bcl-2 ratio, which promotes the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[5][6] This cascade of events culminates in the activation of caspases, the key executioners of apoptosis.[5] Studies have confirmed that the apoptosis induced by isorhamnetin glycosides is caspase-dependent.[5]

In addition to the mitochondrial pathway, isorhamnetin has been shown to induce cell cycle arrest, typically at the G2/M phase, in several cancer cell types, including colon and bladder cancer.[5][6] This cell cycle blockade prevents cancer cell proliferation and can trigger apoptosis. The anti-cancer effects of isorhamnetin also involve the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[7][8][9] By inhibiting these pro-survival pathways, isorhamnetin sensitizes cancer cells to apoptotic stimuli.

Antioxidant Activity

This compound exhibits significant antioxidant properties through both direct and indirect mechanisms. It demonstrates dose-dependent scavenging activities against various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), hydroxyl, and carbon-centered radicals.[10] This direct radical scavenging ability helps to mitigate oxidative damage to cellular components.

Indirectly, this compound enhances the cellular antioxidant defense system. It has been shown to increase the intracellular levels of glutathione (GSH), a major endogenous antioxidant.[10][11] Furthermore, it upregulates the expression of several antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione reductase, and heme oxygenase-1 (HO-1).[10][11] By bolstering these enzymatic defenses, this compound helps to protect cells from oxidative stress-induced damage.[10]

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes implicated in metabolic diseases. It demonstrates strong inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[3][12] By inhibiting these enzymes, this compound can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia.[13]

Additionally, this compound has been shown to inhibit rat lens aldose reductase (RLAR).[14] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Inhibition of this enzyme can prevent the accumulation of sorbitol in tissues such as the lens, red blood cells, and sciatic nerves, potentially mitigating the long-term complications of diabetes.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Anti-inflammatory Activity

| Compound | Cell Line/Model | Assay | Concentration | Effect | Reference |

| Isorhamnetin-3-O-glucuronide | RAW264.7 macrophages | NO production | 10 µM | Inhibition of ROS production | [3] |

| Isorhamnetin-3-O-glucuronide | RAW264.7 macrophages | iNOS expression | 5 µM | Suppression of upregulation | [3] |

| This compound | MG-63 human osteosarcoma | IL-6 production (TNF-α stimulated) | 100 µg/mL | Inhibitory effect | [3][15] |

| Isorhamnetin-3-O-galactoside | Human endothelial cells | HMGB1 release | 5 µM | Significant inhibition | [3] |

| Isorhamnetin diglycoside (IGR) | Croton oil-induced rat ear edema | In vivo anti-inflammatory | - | 77.4 ± 5.7% inhibition | [1] |

Table 2: Apoptosis and Cytotoxicity in Cancer Cells

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Isorhamnetin glycoside (IGP) | HT-29 human colon cancer | Phosphatidylserine exposure | - | 48% exposure | [5] |

| Isorhamnetin glycoside (IGP) | HT-29 human colon cancer | Membrane permeabilization | - | 30% permeabilization | [5] |

| Isorhamnetin glycoside (IGP) | HT-29 human colon cancer | Nuclear condensation | - | 54% condensation | [5] |

| Isorhamnetin glycoside (IGP) | HT-29 human colon cancer | Mitochondrial membrane potential | - | 63% loss | [5] |

| Isorhamnetin | MCF7 and MDA-MB-468 breast cancer | Cell proliferation (IC50) | 72 h | Varies by cell line | [7] |

Table 3: Enzyme Inhibition

| Compound | Enzyme | IC50 Value | Reference |

| This compound | α-amylase | 0.16 ± 0.06 µM | [3] |

| This compound | α-glucosidase | 0.09 ± 0.01 µM | [3] |

| Narcissin (Isorhamnetin-3-O-rutinoside) | α-amylase | 0.129 mM | [3] |

| Narcissin (Isorhamnetin-3-O-rutinoside) | 15-lipoxygenase | 45 ± 2 µM | [3] |

| Isorhamnetin-3-O-β-D-glucoside | Rat lens aldose reductase (RLAR) | 1.4 µM | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines: Human colon cancer cells (HT-29), human osteosarcoma cells (MG-63), and murine macrophage cells (RAW 264.7) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound or its derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with DMSO) is always included.

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with Annexin V-FITC and PI according to the manufacturer's instructions. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. Stained cells are analyzed by flow cytometry.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: The change in ΔΨm is assessed using a fluorescent probe such as JC-1 or Rhodamine 123. In healthy cells, JC-1 forms aggregates in the mitochondria and emits red fluorescence. In apoptotic cells with decreased ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The fluorescence shift is measured by flow cytometry or a fluorescence microscope.

-

Western Blot Analysis for Apoptosis-Related Proteins: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, caspase-3, cleaved caspase-3, PARP). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay: RAW 264.7 macrophages are stimulated with LPS in the presence or absence of the test compound. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis for Inflammatory Mediators: The expression levels of iNOS, COX-2, and phosphorylated forms of MAPKs (p-JNK, p-p38) and IκBα are determined by Western blotting as described above.

Antioxidant Assays

-

DPPH Radical Scavenging Assay: The ability of the compound to scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.

-

Intracellular Reactive Oxygen Species (ROS) Measurement: Cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. The intracellular ROS levels are then quantified by flow cytometry or fluorescence microscopy.

-

Glutathione (GSH) Assay: The intracellular GSH content is determined using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate.

Enzyme Inhibition Assays

-

α-Glucosidase and α-Amylase Inhibition Assays: The inhibitory activity is determined by pre-incubating the enzyme with the test compound, followed by the addition of the respective substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase). The product formation is measured spectrophotometrically.

-

Aldose Reductase Inhibition Assay: The activity of partially purified rat lens aldose reductase is assayed by measuring the decrease in NADPH absorbance at 340 nm with DL-glyceraldehyde as the substrate. The inhibitory effect of the compound is determined by adding it to the reaction mixture.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Caption: General experimental workflow for studying this compound.

References

- 1. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isorhamnetin glycoside isolated from Opuntia ficus-indica (L.) MilI induces apoptosis in human colon cancer cells through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effect of isorhamnetin 3-O-beta-D-glucopyranoside from Salicornia herbacea against oxidation-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibitory effects of isorhamnetin-3-O-beta-D-glucoside from Salicornia herbacea on rat lens aldose reductase and sorbitol accumulation in streptozotocin-induced diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Biosynthesis of Isorhamnetin-3-O-glucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside, a glycosylated flavonol, is a plant secondary metabolite of significant interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its biosynthesis pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymatic steps, quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route for the production of a diverse array of phenolic compounds in plants. The pathway can be broadly divided into three main stages:

-

Phenylpropanoid Pathway: The synthesis of the precursor p-Coumaroyl-CoA from L-phenylalanine.

-

Flavonoid Biosynthesis: The formation of the flavonol core structure, leading to the synthesis of quercetin.

-

Tailoring Reactions: The methylation of quercetin to form isorhamnetin, followed by glycosylation to yield this compound.

The overall flow of the biosynthesis pathway is depicted below:

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes and the in planta concentrations of intermediates and the final product.

| Enzyme/Metabolite | Plant/System | Km (µM) | Vmax (nmol/sec/mg) | Concentration (mg/100g DW) | Reference |

| Quercetin O-methyltransferase (ZmOMT1) | Zea mays | 18 (for Quercetin) | N/A | N/A | [1] |

| UDP-glucose flavonoid 3-O-glucosyltransferase (FaGT7) | Fragaria ananassa | 3.5 (for Isorhamnetin) | 2.8 | N/A | |

| This compound | Hippophae rhamnoides (berries) | N/A | N/A | 62.0 - 217.0 | [2] |

| This compound | Opuntia ficus-indica (cladodes) | N/A | N/A | 149.71 | [2] |

| This compound | Zygophyllum simplex (total extract) | N/A | N/A | 50 (0.05% w/w) | [3] |

| Quercetin | Allium cepa (onion) | N/A | N/A | Varies by variety and layer | [4] |

N/A: Not Available

Experimental Protocols

Heterologous Expression and Purification of a Flavonoid O-Methyltransferase (OMT)

This protocol describes the expression of a plant OMT in E. coli and its subsequent purification for in vitro characterization.

Materials:

-

Plant tissue rich in isorhamnetin

-

RNA extraction kit

-

Reverse transcriptase and dNTPs

-

OMT-specific primers

-

pET expression vector (e.g., pET-28a)

-

E. coli BL21(DE3) competent cells

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

-

Gene Cloning: Isolate total RNA from the selected plant tissue and synthesize first-strand cDNA. Amplify the full-length coding sequence of the target OMT using gene-specific primers and ligate it into the pET expression vector.

-

Protein Expression: Transform E. coli BL21(DE3) cells with the OMT expression construct. Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-20 hours.

-

Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication on ice and centrifuge to remove cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged OMT with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Enzyme Assay for UDP-glucosyltransferase (UGT) Activity

This protocol outlines a method to determine the activity of a purified UGT towards isorhamnetin.

Materials:

-

Purified UGT enzyme

-

Isorhamnetin (substrate)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Methanol (to stop the reaction)

-

HPLC system with a C18 column and a DAD detector

Procedure:

-

Prepare a reaction mixture containing reaction buffer, a known concentration of isorhamnetin, and UDP-glucose.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified UGT enzyme.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of this compound produced.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

A bioluminescent-based assay, such as the UDP-Glo™ Glycosyltransferase Assay, can also be used for a high-throughput determination of UGT activity by measuring the amount of UDP produced.[5]

Quantification of this compound by HPLC-DAD

This protocol provides a general method for the quantification of this compound in plant extracts.

Materials:

-

Dried and powdered plant material

-

Extraction solvent (e.g., 80% methanol)

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: Acetonitrile

-

This compound standard

Procedure:

-

Extraction: Extract a known amount of the powdered plant material with the extraction solvent using sonication or maceration. Filter the extract and, if necessary, concentrate it under reduced pressure.

-

HPLC Analysis:

-

Set the column temperature (e.g., 25°C).

-

Use a gradient elution program, for example: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

-

Set the flow rate to 1.0 mL/min.

-

Monitor the absorbance at a wavelength where this compound has maximum absorbance (typically around 350 nm).

-

-

Quantification: Prepare a calibration curve using different concentrations of the this compound standard. Identify and quantify the peak corresponding to this compound in the plant extract by comparing its retention time and UV spectrum with the standard.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression levels of key genes in the this compound biosynthesis pathway.

Materials:

-

Plant tissues from different developmental stages or treatments

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., PAL, CHS, FLS, OMT, UGT) and reference genes (e.g., Actin, Tubulin, GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues and treat it with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.[6][7][8][9]

-

Primer Design and Validation: Design primers for the target and reference genes. The primers should be 18-24 nucleotides long, have a GC content of 40-60%, and amplify a product of 100-200 bp. Validate the primer efficiency by running a standard curve.

-

qRT-PCR: Set up the qRT-PCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene(s).

Conclusion

This technical guide provides a comprehensive framework for understanding and investigating the biosynthesis of this compound in plants. The provided information on the pathway, quantitative data, and detailed experimental protocols will be a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery. Further research to identify and characterize novel OMTs and UGTs with high specificity and catalytic efficiency will be instrumental in developing robust systems for the sustainable production of this valuable bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. UDP-Glo™ Glycosyltransferase Assay [promega.sg]

- 6. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. researchgate.net [researchgate.net]

- 9. elearning.unite.it [elearning.unite.it]

isorhamnetin-3-O-glucoside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in a variety of plants, including sea buckthorn, onions, and Ginkgo biloba. As a derivative of isorhamnetin, it belongs to the flavonol subclass of flavonoids. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of this compound, along with relevant experimental protocols and an exploration of its known signaling pathways.

Chemical Structure and Identifiers

This compound consists of an isorhamnetin aglycone linked to a glucose molecule at the 3-hydroxyl position. The isorhamnetin structure is characterized by a flavonoid backbone with a methoxy group at the 3'-position of the B ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2] |

| Molecular Formula | C₂₂H₂₂O₁₂[1][2][3] |

| Molecular Weight | 478.4 g/mol [1][3] |

| Canonical SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O[1] |

| Isomeric SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[1] |

| InChI | InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1[1][2] |

| InChIKey | CQLRUIIRRZYHHS-LFXZADKFSA-N[1][2] |

| CAS Number | 5041-82-7[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity assessment.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 165-167 °C | [4] |

| Boiling Point | 834.4 ± 65.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in DMSO and Methanol. | [4] |

| Appearance | Yellow powder | [4] |

| UV λmax (in MeOH) | 255, 355 nm | [5] |

| XLogP3-AA | 0.7 | [3] |

| Hydrogen Bond Donor Count | 7 | [3] |

| Hydrogen Bond Acceptor Count | 12 | [3] |

| Rotatable Bond Count | 6 | [3] |

Biological Activities and Therapeutic Potential

This compound exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutics.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production in various cell models.[6]

Anti-inflammatory Effects

The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, it has been shown to suppress the production of interleukin-6 (IL-6) in TNF-α-stimulated human osteosarcoma cells.[6]

Anti-Cancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. It can induce apoptosis and inhibit cell proliferation in human colon cancer cells.

Anti-Diabetic Effects

This flavonoid glycoside has shown potential in managing diabetes by inhibiting enzymes such as α-glucosidase and rat lens aldose reductase (RLAR). Its inhibition of RLAR suggests a role in preventing diabetic complications by reducing sorbitol accumulation.[7]

Table 3: In Vitro Biological Activities of this compound and its Aglycone

| Activity | Target/Assay | Test System | IC₅₀/EC₅₀ |

| Anti-diabetic | Rat Lens Aldose Reductase (RLAR) | In vitro | 1.4 µM[7][8] |

| Anti-cancer | HT-29 RFP cells (viability) | In vitro | 53.72 µg/mL (Isorhamnetin-3-O-glucosylrhamnoside)[9] |

| Antioxidant | DPPH radical scavenging | In vitro | 3.16 µg/ml (Isorhamnetin-3-O-beta-D-Glucoside)[4] |

| Antioxidant | ABTS radical scavenging | In vitro | 44.93 µg/ml (Isorhamnetin-3-O-beta-D-Glucoside)[4] |

| Enzyme Inhibition | Lipase | In vitro | Concentration-dependent inhibition (10-500 μM) |

Signaling Pathways

Isorhamnetin and its glycosides modulate several key signaling pathways implicated in cell growth, proliferation, and metabolism.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to increase the phosphorylation of Akt, suggesting its role in modulating this pathway.[1]

Caption: PI3K/Akt signaling pathway activation by this compound.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway plays a central role in cellular energy homeostasis. Isorhamnetin has been reported to activate AMPK, which can contribute to its anti-diabetic and anti-obesity effects.

Caption: AMPK signaling pathway activation by Isorhamnetin.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is involved in cell fate determination and development, and its dysregulation is linked to cancer. Isorhamnetin has been shown to inhibit this pathway by preventing the nuclear translocation of β-catenin.[10]

Caption: Inhibition of Wnt/β-catenin signaling by Isorhamnetin.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the quantification of this compound in plant extracts.

Caption: General workflow for HPLC analysis of this compound.

Methodology:

-

Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm filter.

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-30 min, 10-50% A; 30-35 min, 50-10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 355 nm.

-

-

Quantification: Prepare a standard curve using a pure standard of this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.

DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant activity of this compound.

Methodology:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the sample solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT Assay for Cell Viability

This protocol is used to evaluate the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic potential. Its well-characterized chemical structure and diverse biological activities, mediated through various signaling pathways, make it a compelling subject for further research and development in the fields of medicine and nutrition. The experimental protocols provided in this guide offer a foundation for researchers to explore the properties and applications of this promising natural compound. As our understanding of its mechanisms of action deepens, this compound may emerge as a key ingredient in novel pharmaceuticals and functional foods aimed at preventing and treating a range of chronic diseases.

References

- 1. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quercetin and its metabolite isorhamnetin promote glucose uptake through different signalling pathways in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Anti-inflammatory Effects of Isorhamnetin-3-O-glucoside

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Isorhamnetin-3-O-glucoside (I3G), a flavonoid glycoside found in various medicinal and dietary plants, has demonstrated significant anti-inflammatory properties through a multi-targeted mechanism of action. This document provides a comprehensive overview of its molecular interactions, quantitative efficacy, and the experimental methodologies used to ascertain its effects. The primary mechanisms involve the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By modulating these core inflammatory cascades, I3G effectively downregulates the expression and release of key pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as COX-2 and iNOS. This guide consolidates in vitro and in vivo data, presents detailed experimental protocols, and visualizes the underlying molecular pathways to support further research and development of I3G as a potential therapeutic agent for inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling pathways that orchestrate the inflammatory response. Its action is primarily centered on the inhibition of the NF-κB and MAPK pathways, which are pivotal in the transcription of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key aspect of I3G's anti-inflammatory activity.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes for inflammatory cytokines and enzymes.[2] Isorhamnetin and its glycosides intervene by suppressing the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB's nuclear translocation and blocking the expression of its target inflammatory genes.[2][3] This mechanism has been observed in various cell models, including LPS-stimulated macrophages.[2]

Attenuation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinases (ERK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Isorhamnetin and its derivatives have been shown to attenuate the activation of JNK and p38 MAPK in a concentration-dependent manner in LPS-challenged macrophages.[4][5] By inhibiting the phosphorylation of these kinases, I3G effectively disrupts the downstream signaling cascade that leads to the production of inflammatory mediators.[6][7]

Antioxidant Activity and Heme Oxygenase-1 (HO-1) Induction

Beyond direct pathway inhibition, the anti-inflammatory effects of isorhamnetin are also linked to its antioxidant properties. It can reduce the production of reactive oxygen species (ROS) induced by inflammatory stimuli.[8] Furthermore, isorhamnetin increases the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme, through the nuclear translocation of Nrf2.[1][8] The induction of HO-1 contributes to the reduction of oxidative stress, which in turn helps to suppress the expression of inflammatory enzymes like COX-2.[8]

Quantitative Efficacy Data

The anti-inflammatory effects of this compound and related glycosides have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

In Vitro Efficacy

| Compound/Extract | Cell Line | Inflammatory Stimulus | Concentration | Effect | Reference |

| This compound | Human PBMCs | Phytohaemagglutinin | 100 µM | Inhibition of TNF-α, IL-1β, IL-6 | [1] |

| This compound | MG-63 (Human Osteosarcoma) | TNF-α | 100 µg/mL | Inhibition of IL-6 production | [1][9] |

| Isorhamnetin-glucosyl-rhamnoside (IGR) | RAW 264.7 Macrophages | LPS | 125 ng/mL | 68.7 ± 5.0% inhibition of NO production | [10][11][12] |

| Opuntia ficus-indica Extract (OFI) | RAW 264.7 Macrophages | LPS | 125 ng/mL | 73.5 ± 4.8% inhibition of NO production | [10][11][12] |

| Isorhamnetin-glucosyl-rhamnoside (IGR) | N/A (In vivo homogenate) | Croton Oil | N/A | 68.3 ± 0.6% inhibition of COX-2 activity | [10] |

| Opuntia ficus-indica Extract (OFI) | N/A (In vivo homogenate) | Croton Oil | N/A | 74.8 ± 2.9% inhibition of COX-2 activity | [10] |

| Isorhamnetin-glucosyl-rhamnoside (IGR) | N/A (In vivo homogenate) | Croton Oil | N/A | 88.3 ± 0.5% suppression of TNF-α | [10] |

| Opuntia ficus-indica Extract (OFI) | N/A (In vivo homogenate) | Croton Oil | N/A | 59.1 ± 1.4% suppression of IL-6 | [10] |

In Vivo Efficacy

| Compound | Animal Model | Inflammatory Model | Administration | Key Finding | Reference |

| Isorhamnetin-3-O-β-D-glucoside (Isor-3-Glu) | Rat | Carrageenan-induced paw edema | N/A | Significantly lowered paw edema weight; decreased PGE2, IL-1β, IL-6, COX-2, and TNF-α levels. | [13][14] |

| Isorhamnetin-glucosyl-rhamnoside (IGR) | Rat | Croton oil-induced ear edema | Topical | 77.4 ± 5.7% inhibition of edema (comparable to Indomethacin at 69.5 ± 5.3%). | [10][11][12] |

| Isorhamnetin-glucosyl-pentoside (IGP) | Rat | Croton oil-induced ear edema | Topical | 65.3 ± 5.9% inhibition of edema. | [10] |

| Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR) | Rat | Croton oil-induced ear edema | Topical | 44.7 ± 8.2% inhibition of edema (lower efficacy). | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols used to evaluate the anti-inflammatory effects of this compound.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a widely used and validated model for assessing acute inflammation and the efficacy of anti-inflammatory agents.[15]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-220g) are acclimatized for at least one week under standard laboratory conditions.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline).

-

Negative Control (Carrageenan only).

-

Positive Control (e.g., Indomethacin, 5-10 mg/kg, i.p.).

-

Test Groups (this compound at various doses, e.g., 10, 20, 40 mg/kg).

-

-

Compound Administration: The test compound, positive control, or vehicle is administered (typically intraperitoneally or orally) 30-60 minutes prior to the inflammatory insult.[15]

-

Induction of Inflammation: Acute inflammation is induced by a subplantar injection of 100 µL of a 1% carrageenan suspension in sterile saline into the right hind paw of each rat.[15]

-

Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[15][16]

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Biomarker Analysis (Optional): At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected. The tissue can be homogenized to measure levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE2 via ELISA or qRT-PCR.[13][14] Immunohistochemistry can be performed to assess the expression of COX-2 and iNOS.[13]

In Vitro: LPS-Stimulated Macrophage Assay

This assay is fundamental for investigating the molecular mechanisms of anti-inflammatory compounds at the cellular level.

Objective: To determine the effect of a test compound on the production of inflammatory mediators (e.g., NO, TNF-α, IL-6) in macrophages stimulated with LPS.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blotting) and allowed to adhere overnight.

-

Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are incubated for a period of 1-2 hours.

-

Inflammatory Stimulation: LPS (e.g., 1 µg/mL) is added to the wells (except for the unstimulated control group) and incubated for a specified duration (e.g., 18-24 hours).

-

Cell Viability Assay: To ensure the observed effects are not due to cytotoxicity, cell viability is assessed using an MTT or CCK-8 assay in a parallel plate.[6]

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.[11]

-

Cytokine Measurement: Levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified using specific ELISA kits.[6]

-

Western Blot Analysis: Cell lysates are collected to determine the expression levels and phosphorylation status of key proteins like iNOS, COX-2, IκBα, p65, p38, and JNK.[4]

Conclusion and Future Directions

The evidence strongly supports that this compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the dual inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress a wide array of pro-inflammatory mediators, demonstrated in both in vitro and in vivo models, underscores its therapeutic potential.

For drug development professionals, I3G represents a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of I3G to optimize dosing and delivery.

-

Chronic Inflammation Models: Evaluating the efficacy of I3G in models of chronic inflammatory diseases (e.g., arthritis, inflammatory bowel disease) is a critical next step.

-

Structure-Activity Relationship (SAR): Investigating how the glycosidic moiety influences the compound's activity and bioavailability compared to its aglycone, isorhamnetin, could lead to the design of more potent derivatives.[10]

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with inflammatory disorders.

References

- 1. Isorhamnetin Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Isorhamnetin attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isorhamnetin Ameliorates Non-Esterified Fatty Acid-Induced Apoptosis, Lipid Accumulation, and Oxidative Stress in Bovine Endometrial Epithelial Cells via Inhibiting the MAPK Signaling Pathway [mdpi.com]

- 8. The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical anti-inflammatory effects of isorhamnetin glycosides isolated from Opuntia ficus-indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Isorhamnetin-3-O-glucoside in Traditional Medicine: A Technical Guide for Researchers

Abstract

Isorhamnetin-3-O-glucoside is a prominent flavonol glycoside found in numerous medicinal plants that form the cornerstone of traditional medicine systems worldwide.[1][2][3] Belonging to the flavonoid family, this compound is a glycosidic form of isorhamnetin and is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, hepatoprotective, and anti-cancer effects.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its underlying mechanisms of action, quantitative efficacy data, and detailed experimental protocols. The information is curated to support further research and facilitate its potential development into modern therapeutic agents.

Introduction and Traditional Context